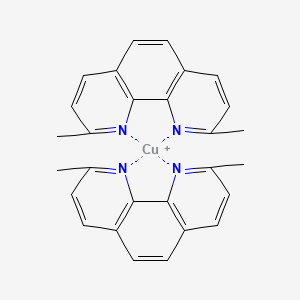
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is a coordination complex where copper(I) is coordinated by two molecules of 2,9-dimethyl-1,10-phenanthroline. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline in a suitable solvent. One common method involves dissolving copper(I) chloride in acetonitrile and then adding 2,9-dimethyl-1,10-phenanthroline to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form copper(II) complexes.
Reduction: It can undergo photochemical reduction in acidic aqueous media.
Substitution: Ligand substitution reactions can occur, where the 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Photochemical reduction typically requires light and a suitable reducing agent.
Substitution: Ligand substitution reactions often involve the use of other ligands in a suitable solvent, such as acetonitrile or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Copper(I) complexes with altered ligand environments.
Substitution: New copper(I) complexes with substituted ligands.
Applications De Recherche Scientifique
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) involves its ability to undergo photoredox reactions. Upon excitation with light, the complex can transfer electrons to or from other molecules, facilitating various chemical transformations. This photoredox activity is attributed to the unique electronic structure of the copper(I) center and the 2,9-dimethyl-1,10-phenanthroline ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper(II): Similar structure but with copper in the +2 oxidation state.
Bis(2,2’-bipyridine)copper(I): Another copper(I) complex with different ligands.
Bis(1,10-phenanthroline)copper(I): Similar to Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) but without the methyl groups on the phenanthroline ligands.
Uniqueness
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is unique due to the presence of the methyl groups on the phenanthroline ligands, which influence its photophysical and electrochemical properties. These modifications can enhance the stability and reactivity of the complex, making it particularly useful in photoredox catalysis and other applications .
Propriétés
Formule moléculaire |
C28H24CuN4+ |
|---|---|
Poids moléculaire |
480.1 g/mol |
Nom IUPAC |
copper(1+);2,9-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1 |
Clé InChI |
ZNPNBVMODOYEAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


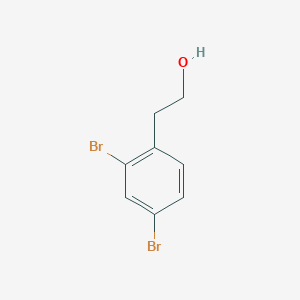
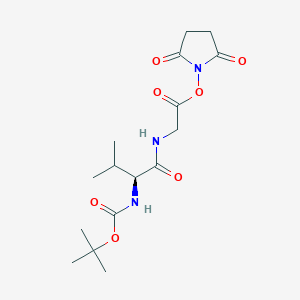
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
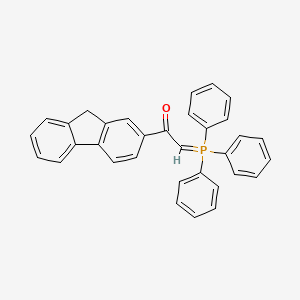
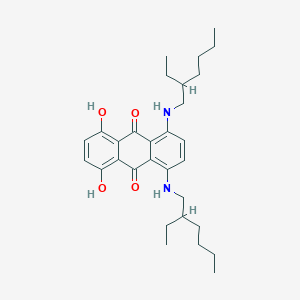
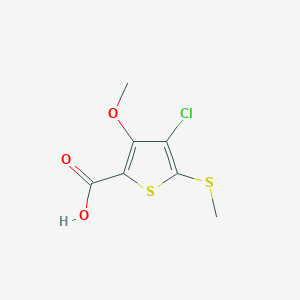
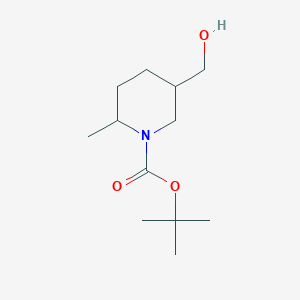
![6,6-Dioxo-6lambda6-thia-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13141576.png)

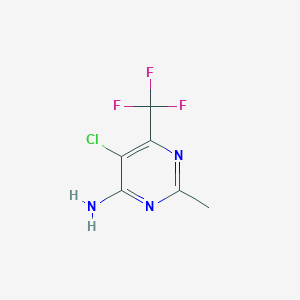
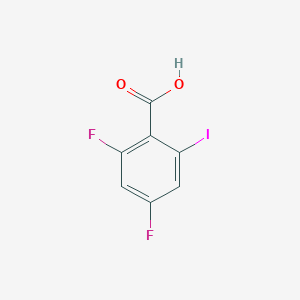
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)


